

BI 01383298 citrate uptake assay protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: BI 01383298

Cat. No.: S521111

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Compound Profile & Quantitative Data

The following table summarizes the key characteristics of **BI 01383298** as reported in the literature [1] [2].

Property	Details
IUPAC Name	1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [2]
CAS Number	2227549-00-8 [2]
Molecular Formula	C ₁₉ H ₁₉ Cl ₂ FN ₂ O ₃ S [2]
Molecular Weight	445.34 g/mol [2]
Target	Sodium-coupled citrate transporter (NaCT/SLC13A5) [1] [2]
IC ₅₀ (Human NaCT)	~100 nM (HEK293 cells); ~24 nM (HepG2 cells) [1] [2]
Inhibition Mode	Irreversible & Non-competitive [1]
Species Specificity	Inhibits human NaCT; no effect on mouse NaCT [1]
Selectivity	>1000-fold selective over other SLC13 family members [2]

Detailed Experimental Protocols

Here is the detailed methodology for the citrate uptake assay and a cell proliferation assay as described in the research [1] [2].

Citrate Uptake Measurement in HepG2 Cells

This protocol measures the inhibitory effect of **BI 01383298** on the constitutive activity of SLC13A5 in a human hepatocellular carcinoma cell line.

- **Cell Line:** HepG2 cells (ATCC: CVCL_0027) [1] [2].
- **Cell Culture:** Culture cells in high-glucose DMEM, supplemented with **10% FBS**, 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids [1] [2].
- **Seeding:** Seed cells at a density of **4 × 10⁵ cells per well** on 24-well culture plates and culture for 1–2 days prior to the assay [1] [2].
- **Assay Buffer:** Use a **NaCl buffer** (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5). For human SLC13A5, include **10 mM LiCl** as it is an activator. **Note:** LiCl is an *inhibitor* of the murine transporter [1] [2].
- **Inhibition:**
 - Remove culture medium by aspiration.
 - Incubate cells in NaCl buffer **with or without BI01383298** (e.g., at various concentrations for IC₅₀ determination) for the desired time interval [1] [2].
 - An inactive chemical analogue, **BI01372674 (10 μM)**, can be used as a negative control in 0.1% DMSO [1].
- **Uptake Initiation:**
 - Initiate uptake by adding uptake buffer containing [¹⁴C]-Citrate (0.1 μCi; 4 μM citrate).
 - Incubate for **30 minutes at 37°C** [1] [2].
- **Termination & Measurement:**
 - Remove the radioactive medium.
 - Wash cells with **ice-cold uptake buffer** to stop the reaction.
 - Lyse cells and measure incorporated radioactivity using a scintillation counter [1] [2].
- **Data Normalization:**
 - Determine **Na⁺-dependent citrate uptake** by subtracting uptake measured in an **NMDG-CI (Na⁺-free) buffer** from uptake in the NaCl buffer.
 - Normalize uptake values to the **total protein content** of the cells, measured using a BCA Protein Assay Kit [1] [2].
- **Kinetic Analysis:**
 - Perform uptake at varying citrate concentrations (e.g., 0.5–30 mM).

- Subtract the non-saturable component (estimated from uptake in Na⁺-free buffer) from the total uptake velocity.
- Analyze the saturable component using the **Michaelis-Menten equation** (e.g., with GraphPad Prism software) and present data as an Eadie-Hofstee plot [1].

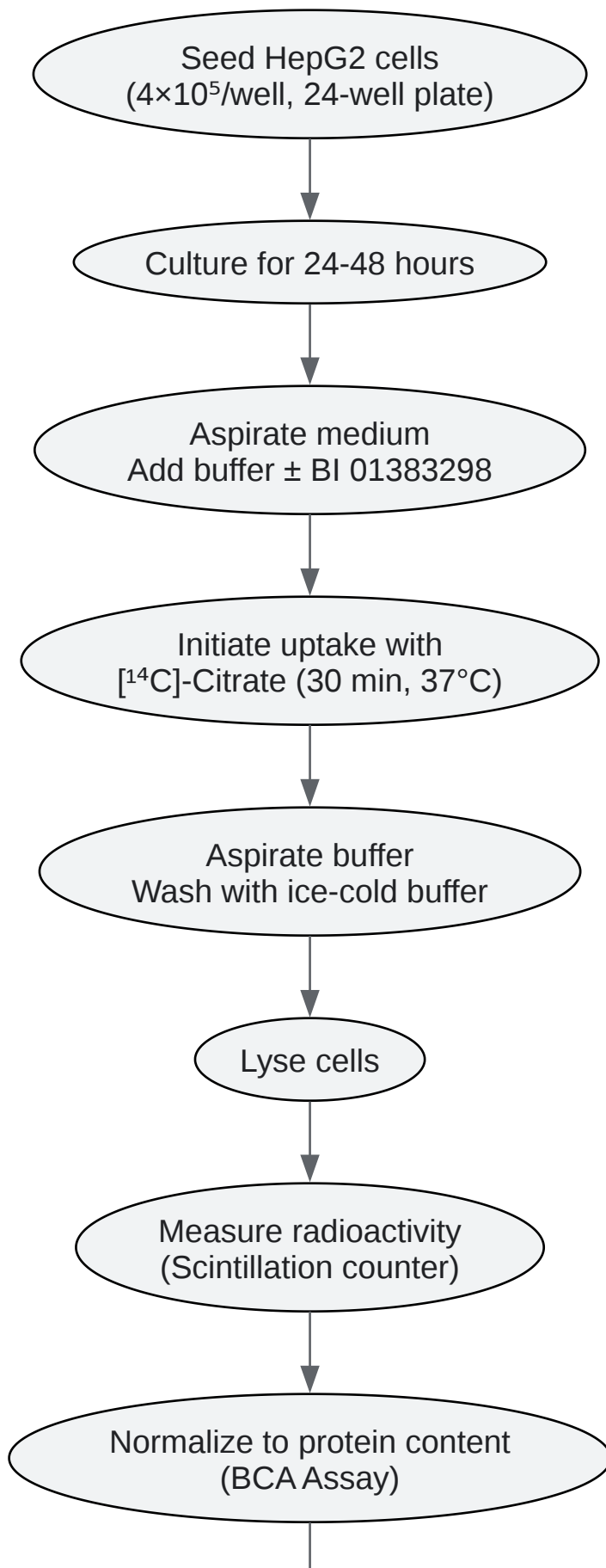
Colony Formation Assay (Cell Proliferation)

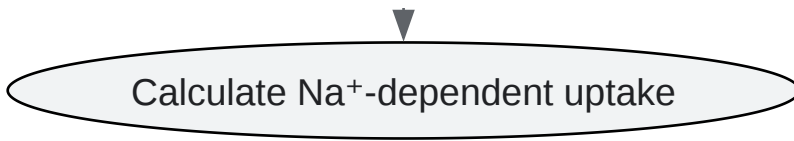
This protocol assesses the long-term effect of **BI 01383298** on HepG2 cell proliferation [1] [2].

- **Seeding:** Seed HepG2 cells at **5000 cells per well** in 6-well culture plates.
- **Treatment:** Culture cells in normal medium containing:
 - **0.1% DMSO** (vehicle control)
 - **5 or 10 µM BI01383298** (in 0.1% DMSO)
- **Maintenance:** Change the medium with fresh corresponding medium **every other day for 10 days**.
- **Analysis:**
 - Wash cells with phosphate-buffered saline (PBS).
 - Fix cells with **methanol**.
 - Stain with **Giemsa stain**.
 - Photograph colonies.
 - For quantification, extract the stain and measure its absorbance [1] [2].

Experimental Workflow and Mechanism of Action

The diagram below illustrates the key steps and logic of the citrate uptake assay.

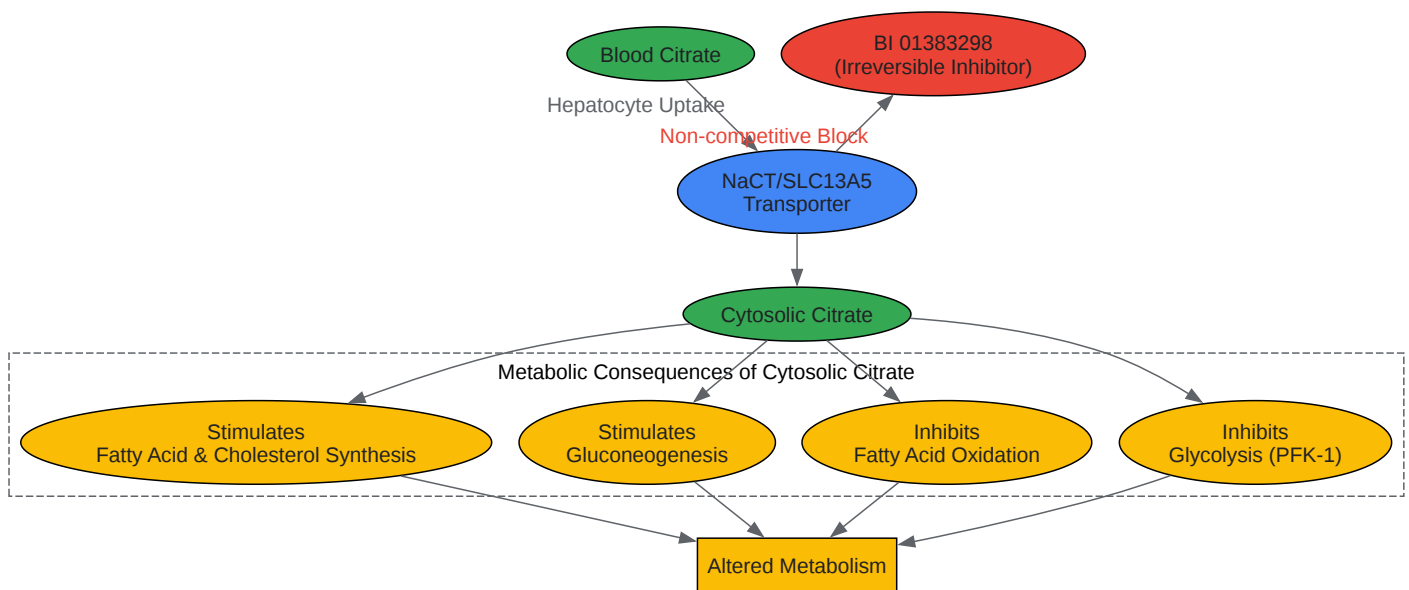




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citrate uptake assay workflow

The following diagram summarizes the biological role of the NaCT transporter and the mechanism of **BI 01383298** inhibition, based on the described metabolic context [1] [3].



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NaCT transporter function and inhibition

Key Technical Notes

- **Irreversible Inhibition:** The non-competitive and irreversible nature of **BI 01383298** means that pre-incubating cells with the inhibitor before the uptake assay will likely yield the strongest effect, and recovery experiments require thorough washing [1].
- **Species Specificity is Critical:** **BI 01383298** is ineffective against mouse or rat NaCT. This must be considered when planning in vitro models or interpreting data from different cell lines [1].
- **Solubility & Handling:** **BI 01383298** has good solubility in DMSO (~37 mg/mL). Protect the compound from light during storage and solution preparation [2].

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References

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